

Ampelanol: A Deep Dive into its Therapeutic Potential

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Compound of Interest

Compound Name: Ampelanol

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A Technical Guide for Researchers and Drug Development Professionals

Introduction

Ampelanol, also known as Ampelopsin or Dihydromyricetin (DHM), is a natural flavonoid compound predominantly found in plants of the Ampelopsis genus, such as Ampelopsis grossedentata (vine tea).[1] Possessing a wide array of pharmacological activities, **Ampelanol** has garnered significant attention within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the current research on **Ampelanol**, focusing on its anticancer, neuroprotective, hepatoprotective, and anti-inflammatory effects. We will delve into the molecular mechanisms, present quantitative data from key studies, detail experimental protocols, and visualize the intricate signaling pathways modulated by this promising compound.

Anticancer Effects

Ampelanol has demonstrated potent anticancer activities across a variety of cancer cell lines and in vivo models.[2] Its primary mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis.[3][4]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of **Ampelanol** in various cancer cell lines, providing a comparative measure of its cytotoxic

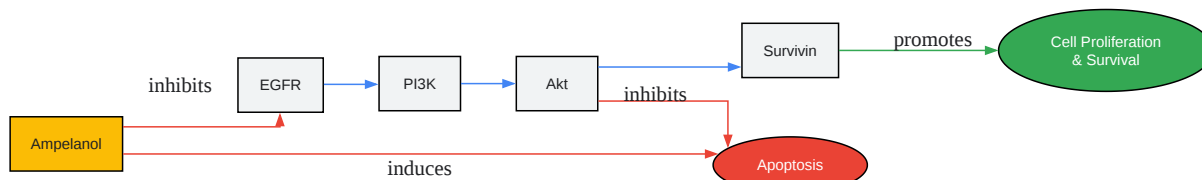
potency.

Cell Line	Cancer Type	IC50 (μM)	Exposure Time (h)	Citation
T24	Bladder Cancer	22.3	48	[5]
UMUC3	Bladder Cancer	16.7	48	[5]
RBE	Cholangiocarcinoma	146.6	24	[6]
HCCC9810	Cholangiocarcinoma	156.8	24	[7]
JAr	Choriocarcinoma	Not specified, effective at 40, 60, 100 mg/L	48	[8]
AGS	Gastric Cancer	Effective at 25, 50, 100	48, 72	[9]
HepG2	Hepatocellular Carcinoma	Effective at 50, 100	24, 48	[10]
HuH-6	Hepatoblastoma	Effective at 75, 150	24, 48, 72	[10]
Hep3B	Hepatocellular Carcinoma	Not specified, effective at different concentrations	Not specified	[11]
MCF-7	Breast Cancer	Not specified, dose-dependent inhibition	24	[12]
MDA-MB-231	Breast Cancer	Not specified, dose-dependent inhibition	24	[12]

Key Signaling Pathways in Anticancer Activity

Ampelanol exerts its anticancer effects by modulating several critical signaling pathways, most notably the PI3K/Akt and MAPK pathways, and by inducing p53-mediated apoptosis.

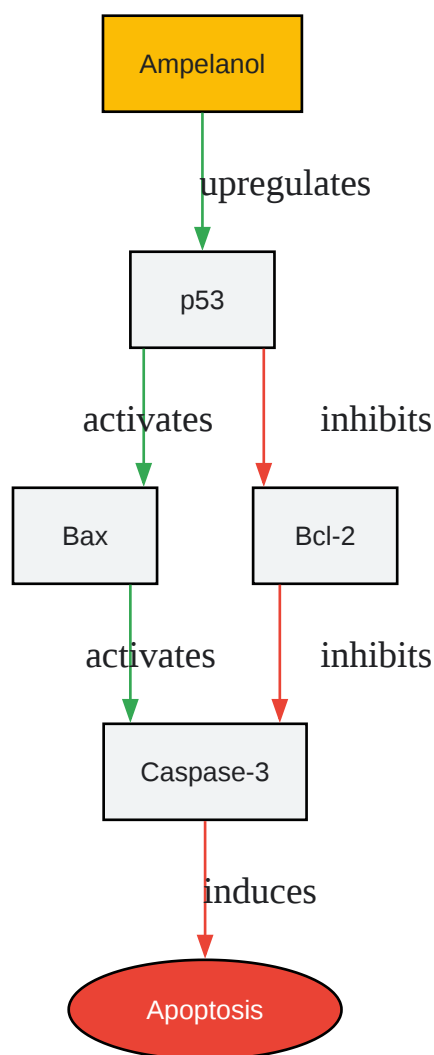
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and proliferation, and its dysregulation is a hallmark of many cancers.[13] **Ampelanol** has been shown to inhibit this pathway, leading to decreased cell viability and induction of apoptosis. In hepatocellular carcinoma cells, **Ampelanol** treatment has been observed to downregulate the expression of key components of the EGFR/Akt/survivin signaling pathway. [14]



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Ampelanol's inhibition of the PI3K/Akt pathway.

Ampelanol can induce apoptosis through a p53-dependent mechanism. In gastric cancer cells, **Ampelanol** treatment leads to an upregulation of p53, which in turn modulates the expression of pro- and anti-apoptotic proteins of the Bcl-2 family, ultimately activating the caspase cascade.[9]



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Induction of p53-mediated apoptosis by **Ampelanol**.

Experimental Protocols

- Cell Seeding: Plate cancer cells (e.g., T24, UMUC3) in 96-well plates at a density of 1.5×10^4 cells/mL in 200 μ L of complete medium and incubate for 6 hours at 37°C.[5]
- Treatment: Remove the medium and add fresh medium containing various concentrations of **Ampelanol** (e.g., 0, 5, 10, 20, 30 μ M).[5]
- Incubation: Incubate the cells for 48 hours at 37°C.[5]

- MTT Addition: Add 20 μ L of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.[5]
- Solubilization: Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.[5]
- Measurement: Measure the optical density (OD) at 490 nm using a microplate reader.[5]
- Calculation: Calculate the relative cell viability as (OD of treated cells / OD of control cells) x 100%.
- Cell Culture and Treatment: Culture cells in six-well plates and treat with varying concentrations of **Ampelanol** for the desired duration (e.g., 48 hours).[8][15]
- Cell Harvesting: Harvest the cells by trypsinization and wash twice with ice-cold PBS.
- Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
- Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.[8]
- Cell Lysis: Lyse **Ampelanol**-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.[5]
- Protein Quantification: Determine the total protein concentration using a BCA protein assay kit.[5]
- SDS-PAGE and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.[5]
- Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST and incubate with primary antibodies against target proteins (e.g., p53, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C. Follow with incubation with HRP-conjugated secondary antibodies.

- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Neuroprotective Effects

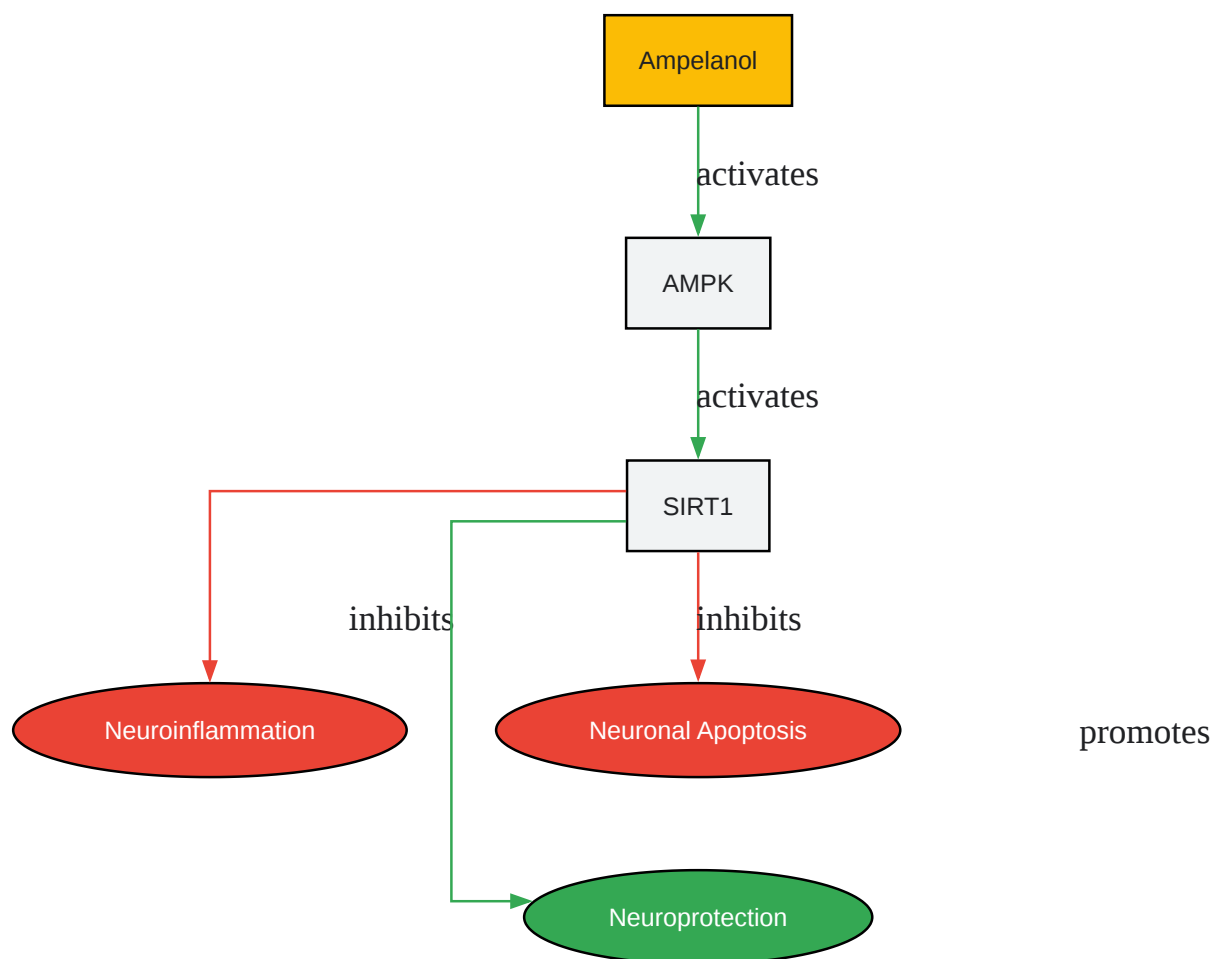
Ampelanol has demonstrated significant neuroprotective properties in various in vitro and in vivo models of neurodegenerative diseases, including Alzheimer's and Parkinson's disease.^[4]^[16] Its neuroprotective mechanisms are largely attributed to its potent antioxidant and anti-inflammatory activities.

Quantitative Data: In Vivo Neuroprotection

Animal Model	Disease Model	Ampelanol Dosage	Duration	Key Findings	Citation
Transgenic Mice (TG2576 & TG-SwDI)	Alzheimer's Disease	2 mg/kg/day	3 months	Improved cognition, reduced A β peptides	^[17]
Rats	A β 1-42 induced Alzheimer's	100 & 200 mg/kg	21 days	Improved learning and memory, decreased neuronal apoptosis	^[18]

Key Signaling Pathways in Neuroprotection

In a rat model of Alzheimer's disease, **Ampelanol** was shown to upregulate the AMPK/SIRT1 signaling pathway.^[18] This activation was associated with a decrease in hippocampal neuronal apoptosis and a reduction in pro-inflammatory cytokines.^[18]



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Ampelanol-mediated activation of the AMPK/SIRT1 pathway.

Experimental Protocols

- Animal Model: Utilize adult male Sprague-Dawley rats.
- A β 1-42 Injection: Anesthetize the rats and intracerebroventricularly inject aggregated A β 1-42 to induce Alzheimer's-like pathology.[18]
- **Ampelanol** Administration: Administer **Ampelanol** orally at doses of 100 or 200 mg/kg daily for 21 days.[18]
- Behavioral Testing: Assess cognitive function using behavioral tests such as the Morris water maze.

- **Histological and Biochemical Analysis:** Sacrifice the animals and collect brain tissue for histological analysis (e.g., Nissl staining for neuronal loss) and biochemical assays (e.g., ELISA for A β levels and inflammatory cytokines).

Hepatoprotective Effects

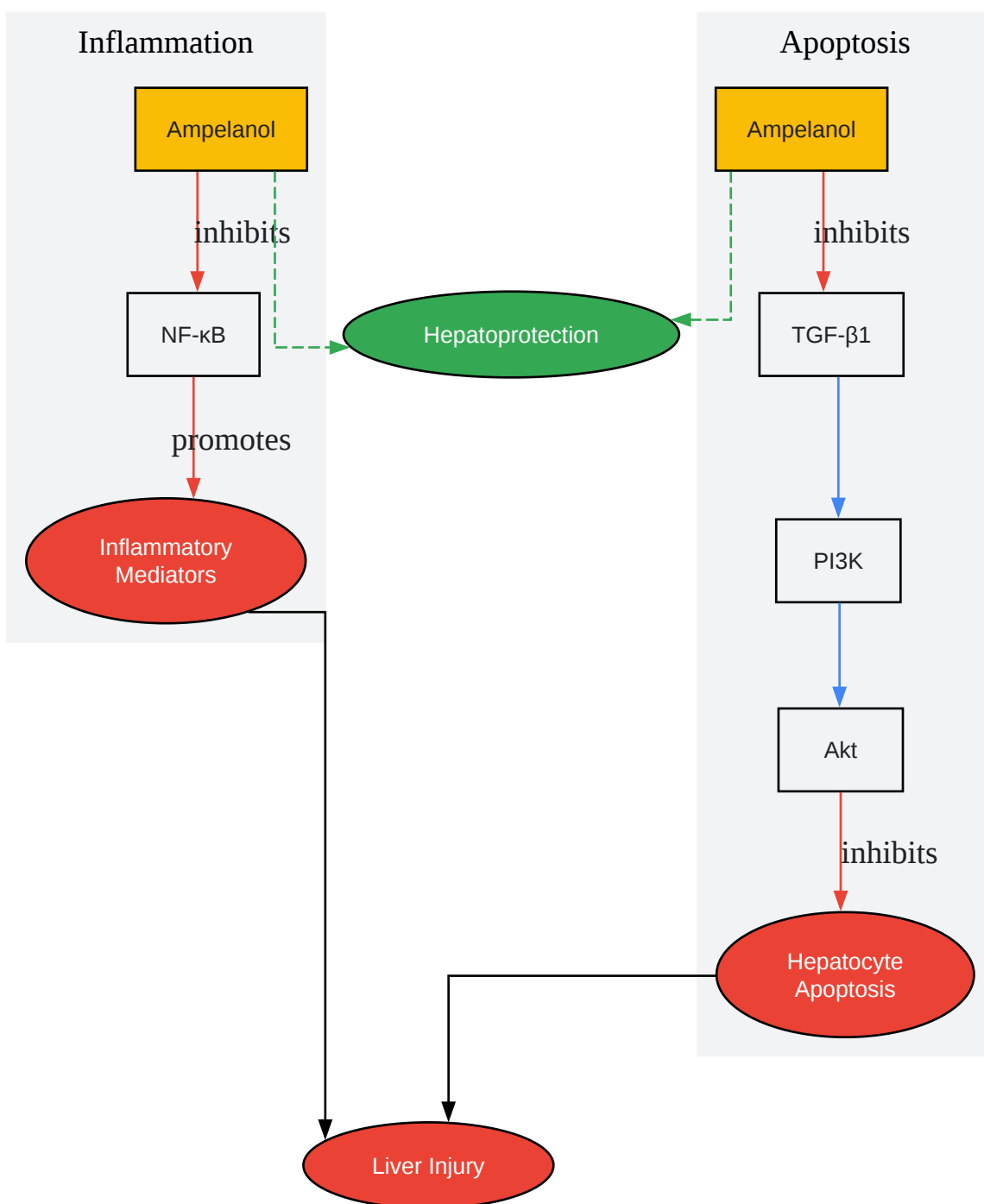
Ampelanol has been shown to protect the liver from various insults, including those induced by alcohol, toxins like carbon tetrachloride (CCl₄), and thioacetamide (TAA).^{[1][19][20]} Its hepatoprotective effects are mediated through its antioxidant, anti-inflammatory, and anti-apoptotic properties.

Quantitative Data: In Vivo Hepatoprotection

Animal Model	Toxin/Insult	Ampelanol Dosage	Duration	Key Findings	Citation
C57BL/6J Mice	Chronic Ethanol	5 & 10 mg/kg (i.p.)	1 week pre-treatment	Reduced liver mass and triglyceride levels	^[20]
C57BL/6 Mice	Carbon Tetrachloride (CCl ₄)	150 mg/kg (oral)	4 days post-CCl ₄	Decreased serum ALT, AST, IL-1 β , IL-6, TNF- α	^{[19][21]}
Mice	Thioacetamide (TAA)	20 & 40 mg/kg (oral)	4 weeks	Inhibited ALT and AST activities	^{[1][13]}

Key Signaling Pathways in Hepatoprotection

In a mouse model of thioacetamide-induced liver fibrosis, **Ampelanol** treatment significantly inhibited the activation of the NF- κ B signaling pathway, reducing the expression of pro-inflammatory mediators.^[13] Furthermore, it was found to suppress the TGF- β 1-regulated PI3K/Akt signaling pathway, thereby attenuating hepatocyte apoptosis.^[13]



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Ampelanol's multifaceted hepatoprotective mechanisms.

Experimental Protocols

- Animal Model: Use male C57BL/6 mice.

- **Induction of Injury:** Induce acute liver injury by a single intraperitoneal injection of CCl₄ (1 mL/kg).[\[22\]](#)
- **Ampelanol Treatment:** Two hours after CCl₄ injection, orally administer **Ampelanol** (150 mg/kg) daily for 4 days.[\[22\]](#)
- **Sample Collection:** Collect serum and liver tissue samples at various time points (e.g., 1, 2, 3, 5, and 7 days) after CCl₄ treatment.
- **Biochemical Analysis:** Measure serum levels of ALT, AST, albumin, and SOD, as well as inflammatory cytokines (IL-1 β , IL-6, TNF- α) using ELISA kits.[\[21\]](#)
- **Histopathology:** Perform histological analysis of liver sections stained with Hematoxylin and Eosin (H&E) to assess liver damage.

Anti-inflammatory Effects

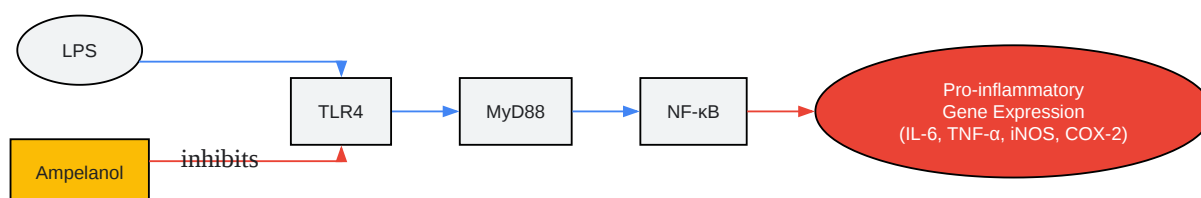
The anti-inflammatory properties of **Ampelanol** are central to many of its therapeutic effects. It has been shown to suppress the production of pro-inflammatory mediators in various inflammatory models.[\[23\]](#)[\[24\]](#)[\[25\]](#)

Quantitative Data: In Vivo Anti-inflammatory Effects

Animal Model	Inflammatory Stimulus	Ampelanol Dosage	Duration	Key Findings	Citation
C57BL/6 Mice	Ovalbumin (Asthma model)	Not specified	1 hour prior to challenge	Reduced IL-4, IL-5, IL-13 in BAL fluid; Reduced serum IgE and IgG1	[26] [27]
Chickens	Lipopolysaccharide (LPS)	0.025%, 0.05%, 0.1% in diet	14 days	Decreased expression of NLRP3, pro-caspase-1, and caspase-1 p20	[28]

Key Signaling Pathways in Anti-inflammatory Action

In a model of lipopolysaccharide (LPS)-induced inflammation in microglial cells, **Ampelanol** was found to exert its anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4)/NF- κ B signaling pathway.[23] This led to a reduction in the expression of pro-inflammatory cytokines and enzymes such as iNOS and COX-2.[23]



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Inhibition of the TLR4/NF- κ B pathway by **Ampelanol**.

Experimental Protocols

- Cell Culture: Culture BV-2 microglial cells in appropriate medium.
- **Ampelanol** Pre-treatment: Pre-treat the cells with various concentrations of **Ampelanol** for a specified time.
- LPS Stimulation: Stimulate the cells with LPS to induce an inflammatory response.[23]
- Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (IL-6, IL-1 β , TNF- α) using ELISA kits.[23]
- Gene Expression Analysis: Extract total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression of iNOS and COX-2.[23]
- Western Blot Analysis: Analyze the protein expression of key signaling molecules in the TLR4/NF- κ B pathway (e.g., p-p65, p-I κ B α , TLR4, MyD88) by Western blotting.[23]

Conclusion and Future Directions

Ampelanol has consistently demonstrated a wide range of therapeutic effects in preclinical studies, positioning it as a highly promising candidate for further drug development. Its multifaceted mechanisms of action, targeting key signaling pathways involved in cancer, neurodegeneration, liver injury, and inflammation, underscore its potential to address complex multifactorial diseases.

For researchers and drug development professionals, the data and protocols presented in this guide offer a solid foundation for designing future investigations. Key areas for future research include:

- **Pharmacokinetic and Bioavailability Studies:** Optimizing the delivery and bioavailability of **Ampelanol** is crucial for its clinical translation.
- **Toxicology Studies:** Comprehensive long-term toxicology studies are necessary to establish a clear safety profile.
- **Clinical Trials:** Well-designed clinical trials are the ultimate step to validate the therapeutic efficacy of **Ampelanol** in human populations for various disease indications.
- **Combination Therapies:** Investigating the synergistic effects of **Ampelanol** with existing therapeutic agents could lead to more effective treatment strategies.

The continued exploration of **Ampelanol**'s therapeutic potential holds significant promise for the development of novel and effective treatments for a range of debilitating diseases.

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